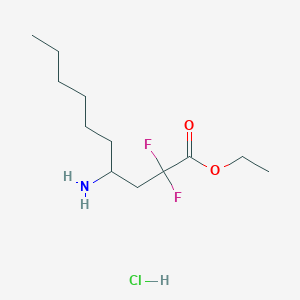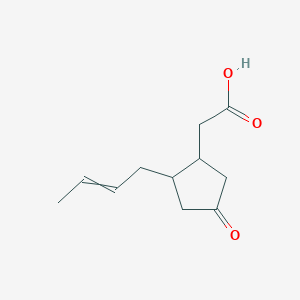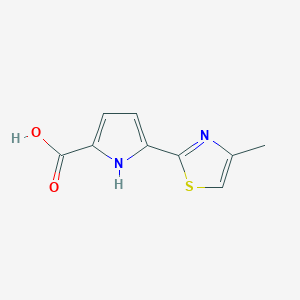![molecular formula C33H31N5O2 B14787656 N-[4-[4-(4,6-dimethylpyridin-2-yl)piperazin-1-yl]phenyl]-2-oxo-2-(2-phenylindolizin-3-yl)acetamide](/img/structure/B14787656.png)
N-[4-[4-(4,6-dimethylpyridin-2-yl)piperazin-1-yl]phenyl]-2-oxo-2-(2-phenylindolizin-3-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-[4-(4,6-dimethylpyridin-2-yl)piperazin-1-yl]phenyl]-2-oxo-2-(2-phenylindolizin-3-yl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a piperazine ring, a pyridine ring, and an indolizine moiety, making it an interesting subject for research in medicinal chemistry and pharmacology.
準備方法
The synthesis of N-[4-[4-(4,6-dimethylpyridin-2-yl)piperazin-1-yl]phenyl]-2-oxo-2-(2-phenylindolizin-3-yl)acetamide involves multiple steps, starting with the preparation of the individual components followed by their assembly into the final product. The synthetic route typically includes:
Preparation of 4,6-dimethylpyridin-2-yl piperazine: This involves the reaction of 4,6-dimethylpyridine with piperazine under specific conditions to form the desired intermediate.
Synthesis of the indolizine moiety: The indolizine component is synthesized through a series of reactions involving the formation of the indolizine ring system.
Coupling reactions: The final step involves coupling the prepared intermediates using appropriate reagents and conditions to form the target compound.
Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale production.
化学反応の分析
N-[4-[4-(4,6-dimethylpyridin-2-yl)piperazin-1-yl]phenyl]-2-oxo-2-(2-phenylindolizin-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The aromatic rings in the compound can undergo substitution reactions with various electrophiles or nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
Medicinal Chemistry: This compound can be explored for its potential as a therapeutic agent due to its unique structure and potential biological activity.
Pharmacology: Research can focus on its interactions with various biological targets and its potential effects on different physiological processes.
Chemical Biology: The compound can be used as a tool to study various biochemical pathways and mechanisms.
Industrial Applications: Its unique chemical properties may make it useful in the development of new materials or chemical processes.
作用機序
The mechanism of action of N-[4-[4-(4,6-dimethylpyridin-2-yl)piperazin-1-yl]phenyl]-2-oxo-2-(2-phenylindolizin-3-yl)acetamide involves its interaction with specific molecular targets within biological systems. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets involved would depend on the specific biological context and require further research to elucidate.
類似化合物との比較
N-[4-[4-(4,6-dimethylpyridin-2-yl)piperazin-1-yl]phenyl]-2-oxo-2-(2-phenylindolizin-3-yl)acetamide can be compared with other similar compounds, such as:
N-(4-(4-(4,6-dimethylpyridin-2-yl)piperazin-1-yl)phenyl)-2-(1,5-dimethyl-3-phenyl-1H-pyrrol-2-yl)-2-oxoacetamide: This compound shares a similar core structure but differs in the substituents on the aromatic rings.
N-(4-(4-(4,6-dimethylpyridin-2-yl)piperazin-1-yl)phenyl)-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide: Another structurally related compound with different functional groups.
The uniqueness of this compound lies in its specific combination of functional groups and ring systems, which may confer distinct biological and chemical properties.
特性
分子式 |
C33H31N5O2 |
|---|---|
分子量 |
529.6 g/mol |
IUPAC名 |
N-[4-[4-(4,6-dimethylpyridin-2-yl)piperazin-1-yl]phenyl]-2-oxo-2-(2-phenylindolizin-3-yl)acetamide |
InChI |
InChI=1S/C33H31N5O2/c1-23-20-24(2)34-30(21-23)37-18-16-36(17-19-37)27-13-11-26(12-14-27)35-33(40)32(39)31-29(25-8-4-3-5-9-25)22-28-10-6-7-15-38(28)31/h3-15,20-22H,16-19H2,1-2H3,(H,35,40) |
InChIキー |
VUXZPSOVNGVLQS-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=NC(=C1)N2CCN(CC2)C3=CC=C(C=C3)NC(=O)C(=O)C4=C(C=C5N4C=CC=C5)C6=CC=CC=C6)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![Benzenesulfonamide, N-[3-(methoxymethyl)phenyl]-4-methyl-3-(4-methyl-1-piperazinyl)-](/img/structure/B14787617.png)
![1-[4-Ethynyl-5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B14787625.png)
![7-[3,5-dihydroxy-2-(3-oxo-5-phenylpent-1-enyl)cyclopentyl]-N-ethylhept-5-enamide](/img/structure/B14787629.png)

![(3AR,7AS)-5-(Benzyloxycarbonyl)-2-(tert-butoxycarbonyl)octahydro-1H-pyrrolo[3,4-C]pyridine-7A-carboxylic acid](/img/structure/B14787635.png)
![Tert-butyl 4-fluoro-2-[methoxy(methyl)carbamoyl]pyrrolidine-1-carboxylate](/img/structure/B14787664.png)
